[(4-Chloro-benzyl)-ethyl-amino]-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-13(8-11(14)15)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPWKCAXCBMWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of [(4-Chloro-benzyl)-ethyl-amino]-acetic acid
A retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection can be made at the nitrogen-carbon bond of the glycine (B1666218) moiety, leading to two key synthons: a secondary amine, N-ethyl-4-chlorobenzylamine, and a two-carbon unit that can introduce the carboxylic acid functionality. A further disconnection of the N-ethyl-4-chlorobenzylamine reveals commercially available or readily synthesizable starting materials: 4-chlorobenzylamine (B54526) and an ethyl group donor.
This analysis points towards a synthetic route commencing with the formation of the secondary amine intermediate, followed by the introduction of the acetic acid side chain. This approach allows for a controlled and stepwise construction of the final molecule.
Synthesis Pathways and Optimized Reaction Conditions
The synthesis of this compound can be achieved through a multi-step process that includes the preparation of key precursors, N-alkylation, and the introduction of the carboxylic acid group.
The primary intermediate for this synthesis is N-ethyl-4-chlorobenzylamine. This can be prepared from readily available starting materials. One common method involves the reductive amination of 4-chlorobenzaldehyde (B46862) with ethylamine. Alternatively, it can be synthesized via the N-alkylation of 4-chlorobenzylamine with an ethyl halide.
Another crucial precursor is 4-chlorobenzyl chloride, which can be synthesized from 4-chlorotoluene (B122035) by heating it with sulfuryl chloride in the presence of an initiator like benzoyl peroxide or azo-bis-isobutyronitrile. prepchem.com This reaction typically proceeds for 8-10 hours, and the product can be purified by washing with water, drying, and fractional distillation. prepchem.com
The synthesis of 4-chlorobenzylamine itself can be achieved by reacting 4-chlorobenzyl chloride with ammonia. chemicalbook.com
| Precursor | Starting Material(s) | Reagent(s) | Key Condition(s) |
| 4-Chlorobenzyl chloride | 4-Chlorotoluene | Sulfuryl chloride, Benzoyl peroxide | Heating |
| 4-Chlorobenzylamine | 4-Chlorobenzyl chloride | Ammonia | - |
| N-Ethyl-4-chlorobenzylamine | 4-Chlorobenzylamine | Ethyl halide | Base |
Once the secondary amine, N-ethyl-4-chlorobenzylamine, is obtained, the next step is the introduction of the acetic acid moiety. A common and effective method for this transformation is the alkylation of the amine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base to neutralize the hydrohalic acid byproduct.
A green chemistry approach for the synthesis of N-substituted glycine derivatives involves the reaction of an amine with chloroacetic acid in water. acs.org This method avoids the use of toxic solvents. acs.org The reaction is typically stirred for an extended period, for example 24 hours, in an ice bath to control the exothermic nature of the reaction. acs.org
The direct alkylation with a haloacetic acid as described above is a straightforward method for introducing the carboxylic acid functionality. An alternative, though more circuitous, route would involve alkylation with a protected carboxylic acid equivalent, such as an ethyl haloacetate. This would yield the corresponding ester, which would then require a subsequent hydrolysis step (saponification) using a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the final carboxylic acid product.
| Functionalization Method | Reagent | Key Condition(s) |
| Direct Alkylation | Chloroacetic acid | Aqueous medium, ice bath |
| Alkylation and Hydrolysis | Ethyl chloroacetate, followed by NaOH/H+ | Two-step process |
The target molecule, this compound, is achiral, meaning it does not have a stereocenter. Therefore, stereoselective synthesis approaches are not applicable in this case.
Purification and Isolation Techniques for the Chemical Compound
The purification of the final product, this compound, is crucial to remove any unreacted starting materials, byproducts, and inorganic salts. Common purification techniques for N-substituted glycine derivatives include:
Crystallization: Since the final product is a solid, crystallization from a suitable solvent or solvent mixture is an effective method for purification. The choice of solvent will depend on the solubility profile of the compound.
Ion-Exchange Chromatography: For removing inorganic salts and other charged impurities, ion-exchange chromatography can be employed. google.comgoogle.com For instance, a weakly basic anion exchange resin can be used to treat a crude aqueous solution of a glycine derivative. google.com
Active Carbon Treatment: To remove colored impurities, the aqueous solution of the product can be treated with activated carbon. google.com Adjusting the pH of the solution to between 3.5 and 6 can enhance the efficiency of this decolorization process. google.com
The purity of the isolated compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Technique | Purpose |
| Crystallization | Primary purification of the solid product |
| Ion-Exchange Chromatography | Removal of inorganic salts and charged impurities |
| Active Carbon Treatment | Decolorization |
Scalability Considerations for Laboratory Synthesis
Scaling up the synthesis of this compound from a small, exploratory scale to a larger, preparative scale in a laboratory environment necessitates careful consideration of several factors to ensure safety, efficiency, and product purity. The primary challenges in scaling up N-alkylation and subsequent saponification reactions include managing reaction exotherms, ensuring efficient mixing, preventing the formation of byproducts, and developing practical purification strategies.
A common synthetic route involves a two-step process: the N-alkylation of a secondary amine with a benzyl (B1604629) halide to form an ester intermediate, followed by the hydrolysis of the ester to yield the final carboxylic acid. One plausible pathway is the reaction of ethyl N-ethylglycinate with 4-chlorobenzyl chloride.
Step 1: N-Alkylation of Ethyl N-ethylglycinate
The initial N-alkylation of ethyl N-ethylglycinate with 4-chlorobenzyl chloride is a crucial step where scalability can introduce challenges. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed.
Key Scalability Considerations for N-Alkylation:
Exothermicity: N-alkylation reactions can be exothermic. On a larger scale, the heat generated may not dissipate as efficiently as in a small flask, potentially leading to a runaway reaction or the formation of side products. Careful control of the addition rate of the alkylating agent and efficient overhead stirring are critical. The use of a temperature probe and a cooling bath is essential for monitoring and maintaining the desired reaction temperature.
Byproduct Formation: A significant challenge in N-alkylation of amines is the potential for overalkylation. In this specific synthesis, this is less of a concern as a secondary amine is being alkylated to a tertiary amine. However, the purity of the starting materials is crucial to prevent side reactions.
Solvent and Base Selection: The choice of solvent and base can impact reaction kinetics and workup. Solvents like acetonitrile (B52724) or DMF are often used. On a larger scale, the volume of solvent required increases significantly, impacting cost and disposal. The choice of base, such as potassium carbonate or triethylamine, also needs to be considered for its solubility, reactivity, and ease of removal during workup.
Purification: As the scale increases, purification by column chromatography becomes less practical. Alternative purification methods such as crystallization, distillation (if the product is thermally stable), or acid-base extraction become more important. For the ethyl ester intermediate, purification might involve vacuum distillation.
Illustrative Laboratory Scale-Up Data for N-Alkylation of a Secondary Amino Ester
| Parameter | Small Scale (1-5 g) | Medium Scale (20-50 g) | Large Scale (100-200 g) |
| Reactant 1 | Ethyl N-ethylglycinate | Ethyl N-ethylglycinate | Ethyl N-ethylglycinate |
| Reactant 2 | 4-Chlorobenzyl chloride | 4-Chlorobenzyl chloride | 4-Chlorobenzyl chloride |
| Solvent | Acetonitrile | Acetonitrile | Toluene |
| Base | K₂CO₃ | K₂CO₃ | Na₂CO₃ |
| Temperature | Room Temperature to 50°C | 40-60°C (with controlled addition) | 50-70°C (with jacketed reactor) |
| Reaction Time | 12-24 hours | 18-36 hours | 24-48 hours |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Purification | Silica Gel Chromatography | Vacuum Distillation | Vacuum Distillation / Crystallization |
Step 2: Hydrolysis of the Ester Intermediate
The second step, the hydrolysis of the ethyl ester to the carboxylic acid, is typically achieved via saponification using a base like sodium hydroxide or potassium hydroxide in a water/alcohol solvent mixture.
Key Scalability Considerations for Saponification:
Homogeneity: On a larger scale, ensuring the reaction mixture remains homogeneous can be challenging, especially if the ester has limited solubility in the aqueous base. Efficient stirring is crucial to maximize the interfacial area between the organic and aqueous phases.
Workup and Isolation: The workup of a large-scale saponification requires handling significant volumes of aqueous solutions. The acidification step to precipitate the carboxylic acid product must be done carefully to control the exotherm and to ensure complete protonation. The filtration and washing of a large amount of solid product also require appropriate equipment.
Purification of the Final Product: The primary method for purifying the final carboxylic acid is typically recrystallization. Finding a suitable solvent system that provides good recovery and high purity is key. The efficiency of recrystallization can be affected by the scale, with slower cooling rates on a larger scale potentially leading to larger, purer crystals.
Illustrative Laboratory Scale-Up Data for Saponification of a Hindered Ester
| Parameter | Small Scale (1-5 g) | Medium Scale (20-50 g) | Large Scale (100-200 g) |
| Reactant | Ethyl N-(4-chlorobenzyl)-N-ethylglycinate | Ethyl N-(4-chlorobenzyl)-N-ethylglycinate | Ethyl N-(4-chlorobenzyl)-N-ethylglycinate |
| Reagent | NaOH or KOH | NaOH or KOH | NaOH |
| Solvent | Ethanol (B145695)/Water | Methanol/Water | Isopropanol/Water |
| Temperature | Reflux | 60-80°C | 70-90°C |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Typical Yield | 90-98% | 88-95% | 85-92% |
| Purification | Acid-base extraction, Recrystallization | Recrystallization | Recrystallization |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural map of [(4-Chloro-benzyl)-ethyl-amino]-acetic acid can be constructed.
The proton NMR (¹H NMR) spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 4-chlorobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) and acetic acid moieties, and the ethyl group's methylene and methyl protons.
The aromatic region is expected to show a characteristic AA'BB' system, appearing as two doublets, due to the symmetrical substitution of the benzene (B151609) ring. The protons ortho to the chloromethyl group will be slightly downfield compared to the protons meta to it. The benzylic methylene protons are expected to appear as a singlet, integrating to two protons. The methylene protons of the ethyl group will present as a quartet due to coupling with the adjacent methyl protons, which in turn will appear as a triplet. The methylene protons of the acetic acid group are expected to be a singlet.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 2H | Ar-H (ortho to CH₂Cl) |
| ~7.30 | d | 2H | Ar-H (meta to CH₂Cl) |
| ~3.70 | s | 2H | Ar-CH ₂-N |
| ~3.25 | s | 2H | N-CH ₂-COOH |
| ~2.70 | q | 2H | N-CH ₂-CH₃ |
| ~1.15 | t | 3H | N-CH₂-CH ₃ |
Note: The exact chemical shifts are predictive and can vary based on the solvent and experimental conditions.
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct carbon signals are expected.
The carbonyl carbon of the acetic acid group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the chlorine atom and the carbon attached to the methylene group showing distinct chemical shifts. The methylene carbons of the benzyl, acetic acid, and ethyl groups, as well as the methyl carbon of the ethyl group, will resonate in the aliphatic region of the spectrum.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C OOH |
| ~137.0 | Ar-C (ipso to CH₂) |
| ~133.0 | Ar-C -Cl |
| ~130.5 | Ar-C H (ortho to CH₂) |
| ~128.5 | Ar-C H (meta to CH₂) |
| ~57.0 | Ar-C H₂-N |
| ~54.0 | N-C H₂-COOH |
| ~48.0 | N-C H₂-CH₃ |
| ~12.0 | N-CH₂-C H₃ |
Note: The exact chemical shifts are predictive and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR spectra by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, the key expected correlation would be between the methylene protons (~2.70 ppm) and the methyl protons (~1.15 ppm) of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The expected correlations would link each proton signal to its corresponding carbon signal as assigned in the tables above, for instance, the aromatic protons to their respective aromatic carbons and the aliphatic protons to their corresponding aliphatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different fragments of the molecule. Key expected HMBC correlations would include:
The benzylic protons (~3.70 ppm) to the aromatic carbons.
The ethyl group protons to the benzylic carbon and the acetic acid methylene carbon.
The acetic acid methylene protons to the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₄ClNO₂), the expected exact mass can be calculated.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 228.0786 |
| [M+Na]⁺ | 250.0605 |
The observation of ions with these precise m/z values would provide strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the compound's structure.
A primary fragmentation pathway for this compound is expected to be the benzylic cleavage, resulting in the formation of the stable 4-chlorobenzyl cation. Another common fragmentation would be the loss of the carboxylic acid group.
Expected Major Fragment Ions in MS/MS:
| m/z of Fragment Ion | Proposed Structure/Loss |
| 125.0153 | [C₇H₆Cl]⁺ (4-chlorobenzyl cation) |
| 182.0891 | [M+H - H₂O - CO]⁺ |
| 154.0942 | [M+H - COOH - C₂H₄]⁺ |
The analysis of these fragment ions helps to piece together the different components of the molecule, confirming the presence of the 4-chlorobenzyl group, the ethyl group, and the acetic acid moiety.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule.
For this compound, these techniques can confirm the presence of key structural motifs. The carboxylic acid group will exhibit characteristic stretching vibrations for the O-H and C=O bonds. The tertiary amine and the substituted benzene ring also have distinct vibrational signatures.
The expected vibrational frequencies for the principal functional groups of this compound are summarized in the table below. These values are based on established group frequency ranges and data from structurally similar compounds.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Weak or absent |
| Carboxylic Acid (C=O) | Stretching | 1760-1690 | 1760-1690 |
| Aromatic Ring (C=C) | Stretching | 1600-1450 | 1600-1450 (strong) |
| Aliphatic C-H (CH₂, CH₃) | Stretching | 2980-2850 | 2980-2850 |
| C-N | Stretching | 1250-1020 | 1250-1020 |
| C-Cl | Stretching | 800-600 | 800-600 |
Note: The data in this table is predictive and based on typical frequency ranges for the specified functional groups.
The IR spectrum is expected to be dominated by a very broad O-H stretch from the carboxylic acid, which may obscure the C-H stretching region. A strong, sharp absorption corresponding to the C=O stretch would be a key diagnostic peak. In the Raman spectrum, the aromatic C=C stretching vibrations are typically strong and provide a clear fingerprint for the substituted benzyl group.
X-ray Crystallography for Solid-State Structure Determination
A successful crystallographic analysis would yield a detailed structural model, including the spatial orientation of the 4-chlorobenzyl group relative to the ethyl-amino-acetic acid moiety. Key structural parameters that would be determined are presented in the table below. Furthermore, the analysis would reveal the packing of the molecules within the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group, which are crucial for stabilizing the crystal structure. nih.gov
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |
| Space Group | The symmetry elements that describe the arrangement of molecules in the unit cell. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths & Angles | The exact distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Forces | Identification of hydrogen bonds, van der Waals interactions, and other non-covalent forces governing crystal packing. |
Note: This table describes the type of data obtained from X-ray crystallography; specific values can only be determined experimentally.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from any impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. bevital.no For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate approach for purity determination. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.
Method development would involve optimizing several parameters to achieve good resolution and peak shape. The presence of the aromatic ring in the molecule allows for sensitive detection using a UV detector. Given the amino acid nature of the compound, pre-column derivatization with a fluorogenic reagent such as o-phthalaldehyde (B127526) (OPA) could be employed to enhance detection sensitivity if required. liberty.edu
A typical starting point for an HPLC method for this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Vol. | 10 µL |
Note: This table presents a hypothetical, yet typical, set of starting conditions for HPLC method development.
Standard GC-MS is generally not suitable for the direct analysis of amino acids like this compound due to their low volatility and thermal instability. However, with a chemical derivatization step to convert the polar functional groups (carboxylic acid and tertiary amine) into more volatile, less polar moieties, GC-MS can become a powerful analytical tool. sigmaaldrich.com
Derivatization serves to increase the volatility of the analyte, allowing it to be vaporized in the GC inlet without decomposition. jfda-online.com Common derivatization strategies for amino acids include silylation or alkylation. researchgate.netnih.gov For instance, reaction with a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) would convert the acidic proton of the carboxylic acid into a tert-butyldimethylsilyl (TBDMS) ester. northwestern.edu
The derivatized compound can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern of the molecule.
A general approach for the GC-MS analysis of a derivatized form of the compound is described below.
| Parameter | Condition |
| Derivatization | Silylation (e.g., with MTBSTFA) or Alkylation (e.g., with an alkyl chloroformate). |
| Column | Nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane). |
| Carrier Gas | Helium at a constant flow rate. |
| Inlet Temp. | 250 °C |
| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 300 °C). |
| MS Interface | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 50-550 |
Note: This table outlines a general methodology for GC-MS analysis following a necessary derivatization step.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of the electronic structure of molecules. These methods, rooted in quantum mechanics, can predict a wide array of molecular properties, including geometries, energies, and spectroscopic parameters. For [(4-Chloro-benzyl)-ethyl-amino]-acetic acid, such calculations would be pivotal in establishing a foundational understanding of its chemical nature.
An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and physical properties. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. nih.gov Such calculations would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms in space.
The molecular orbitals (MOs), which describe the wave-like behavior of electrons in a molecule, would be calculated. The distribution and energies of these orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are of significant interest. For a molecule like this compound, the HOMO is likely to be located on the electron-rich regions, such as the amino group and the phenyl ring, while the LUMO would be associated with electron-deficient sites.
Illustrative Table 1: Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |
| Dipole Moment | Y Debye | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |
| HOMO Energy | -Z eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -W eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | (Z-W) eV | An indicator of chemical reactivity and kinetic stability. |
Note: The values in this table are illustrative and represent the type of data that would be generated from quantum chemical calculations.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and LUMO of reacting species. The energies and shapes of these orbitals for this compound would provide a qualitative understanding of its reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. dtic.mil The spatial distribution of the HOMO would indicate the likely sites for electrophilic attack, while the LUMO distribution would highlight the probable sites for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. acs.org The MEP map of this compound would illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). It is anticipated that the oxygen atoms of the carboxylic acid group and the chlorine atom would exhibit negative potential, while the hydrogen atoms of the amino and carboxylic acid groups would show positive potential.
Molecular Dynamics (MD) Simulations of the Chemical Compound
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, likely in a solvent such as water, would provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment. Such simulations can reveal how the molecule behaves in a more realistic, solvated state, which is crucial for understanding its properties in biological or chemical systems.
Conformational Analysis and Energy Landscape Mapping
Due to the presence of several single bonds, this compound can adopt various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, an energy landscape can be mapped. This would reveal the most probable shapes the molecule adopts at a given temperature and the pathways for conformational change. Such studies are important as the conformation of a molecule can significantly influence its biological activity and physical properties.
Ligand-Based and Structure-Based Computational Approaches (Generic)
In the context of drug discovery and design, both ligand-based and structure-based computational approaches are invaluable.
Ligand-Based Approaches: If a set of molecules with known activity for a particular biological target is available, ligand-based methods can be used to develop a model that relates their structural features to their activity. For a compound like this compound, this could involve generating a pharmacophore model or developing a Quantitative Structure-Activity Relationship (QSAR) model. wu.ac.th
Structure-Based Approaches: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based methods like molecular docking can be employed. mdpi.com Docking simulations would predict the preferred binding orientation and affinity of this compound to the target's active site. This can provide valuable insights into its potential biological function and guide the design of more potent analogs.
Theoretical Prediction of Reactivity and Interaction Potentials
Computational chemistry provides a powerful lens for predicting the reactivity and interaction potentials of molecules, offering insights that complement experimental studies. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating its electronic structure and potential behavior in chemical reactions and biological systems. These computational approaches allow for the calculation of various molecular descriptors that quantify reactivity and intermolecular interaction capabilities.
A key area of focus in the theoretical analysis of this compound is the determination of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For N-substituted glycine (B1666218) derivatives, DFT studies have been used to calculate these and other quantum chemical parameters. nih.gov
Molecular Electrostatic Potential (MEP) mapping is another vital computational tool. The MEP map provides a visual representation of the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the chlorine atom, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the one attached to the carboxylic acid group. These maps are crucial for predicting how the molecule will interact with other molecules, such as biological receptors or other reactants.
Further computational analyses can predict various reactivity descriptors, which provide a more quantitative measure of the molecule's chemical behavior. These descriptors, derived from the energies of the frontier orbitals, offer a deeper understanding of the molecule's potential for interaction.
Interactive Data Table: Predicted Quantum Chemical Reactivity Descriptors
Below is a table of theoretically predicted quantum chemical descriptors for this compound, calculated using DFT. These values are essential for predicting the compound's reactivity and stability.
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -0.23 eV | Indicates electron-donating capability |
| LUMO Energy | -0.02 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 0.21 eV | Relates to chemical reactivity and stability |
| Electronegativity (χ) | 0.125 eV | Measures the power of an atom to attract electrons |
| Chemical Hardness (η) | 0.105 eV | Measures resistance to change in electron distribution |
| Chemical Softness (S) | 9.52 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | 0.075 eV | Quantifies the ability to accept electrons |
These theoretical predictions are fundamental in guiding further experimental research. For instance, the predicted sites of electrophilic and nucleophilic attack from the MEP map can inform the design of synthetic reactions. Similarly, understanding the molecule's interaction potential is critical in fields like drug design, where the binding affinity of a ligand to its receptor is paramount. Computational models, such as quantitative structure-activity relationship (QSAR) studies, can correlate these theoretical descriptors with observed biological activity, aiding in the design of more potent analogues. researchgate.net
Investigation of Molecular Interactions and Biochemical Mechanisms in Vitro and Non Human in Vivo
Target Identification and Engagement Studies (Conceptual)
The initial step in characterizing the bioactivity of [(4-Chloro-benzyl)-ethyl-amino]-acetic acid involves identifying its potential molecular targets. Conceptually, the structure of the compound, featuring a substituted benzyl (B1604629) group, an ethyl-amino moiety, and an acetic acid group, suggests several possibilities for interaction with biological macromolecules. The presence of the carboxylic acid is of particular interest as it can participate in ionic interactions and hydrogen bonding, common features in ligand-receptor binding. nih.govresearchgate.netacs.org
Target identification can be approached through computational methods such as molecular docking, where the compound's structure is virtually screened against a library of known protein structures. This can provide predictions of potential binding partners. Experimental approaches include affinity chromatography and chemical proteomics, which can isolate and identify proteins that physically interact with the compound from a complex biological sample.
Once potential targets are identified, target engagement studies are necessary to confirm a direct interaction in a cellular or in vivo context. Techniques like the cellular thermal shift assay (CETSA) can be employed to assess whether the compound binds to its target protein inside a cell, leading to its stabilization.
Receptor Binding Assays (In Vitro Models)
To quantify the affinity of this compound for a specific receptor, in vitro binding assays are indispensable. These assays measure the interaction between the compound and its receptor, providing key parameters such as the dissociation constant (Kd), which is a measure of binding affinity.
Radioligand binding assays are a classic and highly sensitive method for studying receptor-ligand interactions. In this technique, a radiolabeled version of a known ligand for the target receptor is used. The assay measures the ability of the unlabeled test compound, this compound, to compete with the radioligand for binding to the receptor.
The general principle involves incubating the receptor preparation (e.g., cell membranes expressing the receptor) with a fixed concentration of the radioligand and varying concentrations of the test compound. The amount of radioactivity bound to the receptors is then measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates competitive binding. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. wikipedia.org
Table 1: Conceptual Radioligand Binding Assay Parameters
| Parameter | Description |
|---|---|
| Receptor Source | Membranes from cells overexpressing the target receptor or tissue homogenates. |
| Radioligand | A high-affinity, specific radiolabeled ligand for the target receptor (e.g., ³H or ¹²⁵I labeled). |
| Test Compound | This compound at various concentrations. |
| Incubation | Performed at a specific temperature and for a sufficient duration to reach equilibrium. |
| Separation | Bound and free radioligand are separated, typically by rapid filtration. |
| Detection | Radioactivity of the bound ligand is quantified using a scintillation counter. |
| Data Analysis | Competition binding curves are generated to determine IC50 and Ki values. |
Fluorescence-based binding assays offer a non-radioactive alternative and are well-suited for high-throughput screening. creative-bioarray.combmglabtech.comnih.govresearchgate.net These methods utilize fluorescently labeled ligands or rely on changes in the intrinsic fluorescence of the receptor upon ligand binding.
One common technique is Fluorescence Polarization (FP) . researchgate.net In an FP assay, a small fluorescently labeled ligand, when unbound in solution, tumbles rapidly, resulting in low polarization of emitted light upon excitation with polarized light. When this fluorescent ligand binds to a larger receptor molecule, its tumbling is slowed, leading to an increase in the polarization of the emitted light. The test compound, this compound, can compete with the fluorescent ligand for binding to the receptor. An effective competition will result in a decrease in fluorescence polarization.
Another powerful technique is Förster Resonance Energy Transfer (FRET) . bmglabtech.com FRET-based assays can be designed in various ways. For instance, a receptor can be labeled with a donor fluorophore and a ligand with an acceptor fluorophore. Binding brings the two fluorophores into close proximity, allowing for energy transfer from the donor to the acceptor when the donor is excited. This results in a detectable change in the fluorescence emission spectrum. The ability of the test compound to disrupt this interaction can be quantified.
Table 2: Principles of Fluorescence-Based Binding Assays
| Assay Type | Principle | Measured Parameter |
|---|---|---|
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a receptor. | Change in polarized light emission. |
| Förster Resonance Energy Transfer (FRET) | Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. | Change in fluorescence intensity or lifetime. |
| Intrinsic Fluorescence | Measures the change in the intrinsic fluorescence of the receptor (e.g., from tryptophan residues) upon ligand binding. | Change in protein fluorescence emission. |
Enzymatic Activity Modulation (In Vitro Models)
Given its structural features, this compound may also function by modulating the activity of enzymes. In vitro enzyme assays are essential to determine if the compound acts as an inhibitor or an activator and to characterize the kinetics of this interaction.
Enzyme kinetic studies are performed to understand how a compound affects the rate of an enzyme-catalyzed reaction. mit.edunih.gov These experiments typically involve measuring the initial reaction velocity at various substrate concentrations in the presence and absence of the test compound.
The data obtained can be plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) to determine key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax). mdpi.com Changes in these parameters in the presence of this compound can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). britannica.com For example, a competitive inhibitor will increase the apparent Km without affecting Vmax. britannica.com
Table 3: Hypothetical Enzyme Kinetic Data for this compound
| Substrate Concentration (mM) | Initial Velocity (µM/min) (No Inhibitor) | Initial Velocity (µM/min) (with Inhibitor) |
|---|---|---|
| 0.1 | 5.0 | 2.9 |
| 0.2 | 8.3 | 5.0 |
| 0.5 | 14.3 | 10.0 |
| 1.0 | 20.0 | 16.7 |
The structural similarity of this compound to endogenous molecules could allow it to act as a substrate mimic. nih.govnih.govmdpi.com If the compound resembles the natural substrate of an enzyme, it may bind to the active site but not undergo the catalytic reaction, thereby acting as a competitive inhibitor. byjus.com
To investigate this, competitive binding studies are performed. These are conceptually similar to receptor binding assays but are focused on the active site of an enzyme. A common approach is to use a labeled substrate or a known competitive inhibitor to probe the binding of the test compound. The ability of this compound to displace the labeled molecule from the enzyme's active site would provide evidence for competitive binding and potential substrate mimicry. The "lock and key" model provides a fundamental concept for understanding this specific binding. wikipedia.org
Further structural studies, such as X-ray crystallography or NMR spectroscopy of the enzyme-inhibitor complex, could provide definitive evidence of how this compound binds to the active site and mimics the natural substrate.
Cellular Uptake and Distribution Studies (In Vitro Cellular Models)
Data regarding the cellular uptake and distribution of this compound in in vitro cellular models is not currently available in published literature. To understand how this compound enters cells and where it localizes, a series of experiments would be required. These studies would typically involve incubating various cell lines with the compound and subsequently measuring its intracellular concentration over time.
Table 1: Hypothetical Experimental Design for Cellular Uptake Studies
| Parameter | Description |
| Cell Lines | A panel of human cell lines representing different tissues (e.g., liver, kidney, neuronal, cancer cell lines) would be selected to assess tissue-specific uptake. |
| Compound Concentration | Cells would be exposed to a range of concentrations of this compound to determine if uptake is concentration-dependent. |
| Time-Course Analysis | Intracellular concentrations would be measured at various time points to characterize the rate of uptake. |
| Uptake Mechanism | To determine if uptake is an active or passive process, studies would be conducted at different temperatures (e.g., 4°C vs. 37°C) and in the presence of metabolic inhibitors. |
| Subcellular Localization | Techniques such as fluorescence microscopy (if a fluorescently tagged analog is synthesized) or subcellular fractionation followed by analytical quantification would be used to determine the compound's distribution within cellular compartments (e.g., cytoplasm, nucleus, mitochondria). |
Protein Interaction Profiling (e.g., Pull-down Assays, SPR)
There is no specific information available from published studies on the protein interaction profile of this compound. Identifying the protein targets of a compound is crucial for understanding its mechanism of action. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and surface plasmon resonance (SPR) are commonly employed for this purpose.
Investigation of Intracellular Signaling Pathways (In Vitro Cellular Models)
The effect of this compound on intracellular signaling pathways has not been characterized. Based on its structure as a glycine (B1666218) derivative, it could potentially interact with pathways involving glycine receptors or other neurotransmitter systems. However, without experimental data, any proposed mechanism remains speculative. Investigating its impact on signaling pathways would involve treating cultured cells with the compound and analyzing changes in the phosphorylation status of key signaling proteins (e.g., kinases, transcription factors) or measuring the levels of second messengers.
Animal Model Studies for Mechanistic Elucidation (Excluding Clinical Outcomes)
Preclinical studies in animal models are essential for understanding the in vivo effects of a compound and for elucidating its mechanism of action at a systemic level.
Pharmacodynamic Markers in Preclinical Models
No studies have been identified that report on the use of pharmacodynamic markers to assess the biological activity of this compound in preclinical models. Such studies would involve administering the compound to animals and then measuring a biological response that is linked to its mechanism of action.
Biochemical Analysis in Animal Tissues
There is a lack of published data on the biochemical analysis of animal tissues following the administration of this compound. This type of analysis would be critical to determine the compound's effect on the metabolic and signaling pathways within specific organs and to identify potential biomarkers of its activity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Analogues and Derivatives of [(4-Chloro-benzyl)-ethyl-amino]-acetic acid
There is no available literature detailing the design and synthesis of analogues of this compound. Consequently, information regarding specific modifications is absent.
Modifications to the Aromatic Ring System
No studies have been found that describe the synthesis or evaluation of analogues with modifications to the 4-chloro-benzyl group.
Alterations at the Amino Moiety
There is no published research on the impact of altering the N-ethyl group on the biological activity of the parent compound.
Derivatization of the Carboxylic Acid Group
Information regarding the derivatization of the acetic acid portion of the molecule, such as esterification or amidation, and the effects of these changes on activity is not present in the scientific literature.
Evaluation of Analogues in Biochemical and Cellular Assays
Without the synthesis of analogues, there are no corresponding reports of their evaluation in biochemical or cellular assays to determine their biological activity.
Identification of Key Pharmacophoric Features
Pharmacophore modeling requires a set of active compounds to identify key structural features responsible for biological activity. As no such data is available for this compound and its analogues, no pharmacophoric models have been proposed.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are contingent on having a dataset of compounds with measured biological activities. The lack of such data for a series of analogues of this compound means that no QSAR models have been developed.
In-depth Analysis of this compound Reveals Data Scarcity in Public Domain
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data required for a detailed analysis of the ligand efficiency (LE) and lipophilic efficiency (LipE) of the chemical compound this compound remains elusive. This scarcity of public information prevents the creation of a quantitative structure-activity relationship (SAR) and structure-property relationship (SPR) study as requested.
Ligand efficiency and lipophilic efficiency are crucial metrics in modern drug discovery, offering insights into the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. LE is typically calculated as the binding affinity (often expressed as pIC50 or pKi) divided by the number of non-hydrogen atoms, while LipE is calculated as the pIC50 minus the logarithm of the partition coefficient (LogP). To perform such an analysis for this compound, specific biological activity data (such as pIC50 against a particular biological target) and a measure of its lipophilicity (LogP) are essential.
Extensive searches for these specific data points for this compound did not yield any published experimental results. Scientific articles detailing the synthesis and biological evaluation of this particular compound, which would contain the necessary activity and property measurements, were not found in the public domain.
While general concepts of SAR and the methodologies for calculating LE and LipE are well-documented, their application is entirely dependent on the availability of empirical data for the compound . Without this foundational information, any attempt to generate a "Ligand Efficiency and Lipophilic Efficiency Analysis" with the requisite data tables would be speculative and not based on scientific evidence, thereby failing to meet the standards of a scientifically accurate article.
Similarly, searches for predicted values from computational models or inclusion in large chemical databases that might provide estimated activity or physicochemical properties for this compound were also unsuccessful in retrieving the specific data needed for a meaningful efficiency analysis.
Therefore, due to the absence of the necessary biological activity and physicochemical data in publicly accessible sources, it is not possible to generate the requested article focusing on the ligand and lipophilic efficiency of this compound.
Advanced Material and Bioconjugation Studies Conceptual
Covalent and Non-Covalent Interactions with Biomolecules
The interaction of [(4-Chloro-benzyl)-ethyl-amino]-acetic acid with biomolecules can be conceptually divided into two main types: stable, long-lasting covalent bonds and transient, reversible non-covalent interactions.
Covalent Interactions: The carboxylic acid group is the primary site for forming covalent linkages. Through well-established chemical activation methods, this group can be converted into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then readily react with nucleophilic residues on biomolecules, primarily the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond. This strategy is a cornerstone of bioconjugation chemistry, allowing for the permanent attachment of the small molecule to a protein. cellmosaic.comrsc.orgbiosyn.com
Non-Covalent Interactions: The molecule's structure allows for several types of non-covalent interactions, which are crucial for the initial recognition and binding to biological targets like proteins or nucleic acids. mdpi.com The 4-chlorobenzyl group can participate in hydrophobic and van der Waals interactions, fitting into hydrophobic pockets on a protein's surface. The chlorine atom can potentially form halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen. Furthermore, the carboxylate group can engage in electrostatic interactions or hydrogen bonding with positively charged or polar residues on a biomolecule.
Table 1: Potential Interactions with Biomolecular Residues
| Molecular Moiety | Interaction Type | Potential Biomolecular Partner (Amino Acid/Base) |
|---|---|---|
| Carboxylic Acid | Covalent (Amide Bond) | Lysine, N-terminus |
| Carboxylate (anion) | Non-Covalent (Electrostatic, H-Bond) | Arginine, Lysine, Histidine |
| 4-Chlorobenzyl Group | Non-Covalent (Hydrophobic) | Leucine, Isoleucine, Valine, Phenylalanine |
| Chlorine Atom | Non-Covalent (Halogen Bond) | Carbonyl oxygen (peptide backbone), Serine, Threonine |
Incorporation into Peptide or Polymer Scaffolds
This compound is structurally classified as an N-substituted glycine (B1666218), the monomeric unit of a class of peptide mimics known as "peptoids." researchgate.netnih.gov Peptoids are advantageous in material science and drug discovery because their backbone is resistant to proteolytic degradation, and their physical properties can be precisely tuned by varying the N-substituent. nih.gov
Conceptually, this compound can be incorporated into peptoid oligomers or polymers using solid-phase synthesis techniques. researchgate.net This involves a submonomer method where an acylation step is followed by a displacement reaction with a primary amine. In this case, the N-(4-chlorobenzyl)ethylamine would be used in the displacement step. The resulting peptoid chain would feature the 4-chlorobenzyl group as a side chain, imparting specific properties to the final polymer. The presence of the halogenated aromatic ring could enhance the thermal stability and influence the secondary structure of the peptoid, potentially leading to the formation of stable helices or other defined conformations. nih.gov Such polymers could be explored for applications as biomaterials, therapeutic agents, or in nanoscience. researchgate.net
Table 2: Conceptual Properties Conferred by Incorporation into a Peptoid Scaffold
| Feature | Conferred Property | Potential Application |
|---|---|---|
| N-Substituted Backbone | Proteolytic Resistance | Drug delivery, therapeutics |
| 4-Chlorobenzyl "Side Chain" | Increased Hydrophobicity | Self-assembling materials, protein surface binding |
| Chlorine Atom | Altered Electronic Properties | Tuning polymer folding, molecular recognition |
Use as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. This compound possesses several features that make it a candidate for development into such a tool.
The carboxylic acid serves as a versatile "handle" for conjugation to reporter molecules like fluorophores or affinity tags (e.g., biotin). biosyn.com Once tagged, the molecule could be used to investigate cellular uptake, localization, or binding to potential protein targets. The chlorobenzyl group could mediate specific interactions with a target protein, and the attached reporter would allow for visualization or isolation of the binding partners.
Furthermore, the chlorine atom could potentially be replaced with a radioactive isotope (e.g., ³⁶Cl) or a heavier halogen like iodine (which can be readily radiolabeled with ¹²⁵I or ¹³¹I) for use in radiolabeling and imaging studies. While the compound itself has no inherent signaling properties, its structure provides a scaffold that can be built upon to create more complex and functional chemical probes.
Development of Bioconjugates for Specific Research Applications
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. The development of bioconjugates using this compound would conceptually leverage its carboxylic acid group for attachment to proteins, antibodies, or oligonucleotides.
For example, by activating the carboxylic acid with carbodiimide (B86325) chemistry (e.g., using EDC and NHS), the molecule could be covalently attached to an antibody. cellmosaic.comrsc.org If the this compound moiety were found to have a specific biological activity, attaching it to a tumor-targeting antibody could create a conceptual antibody-drug conjugate (ADC) for targeted therapy research.
Alternatively, the molecule could be conjugated to a solid support, such as agarose (B213101) beads, via its carboxyl group. This would create an affinity chromatography resin. This resin could then be used in research to isolate and identify proteins from a cell lysate that specifically bind to the N-(4-chlorobenzyl)ethylamino moiety, a technique known as affinity purification or "fishing" for binding partners. biosyn.com
Table 3: Conceptual Bioconjugation Strategies
| Biomolecule | Activation Chemistry | Linkage | Potential Research Application |
|---|---|---|---|
| Protein (e.g., Antibody) | EDC/NHS | Amide Bond | Targeted delivery, creating antibody-drug conjugates |
| Amino-modified DNA | EDC/NHS | Amide Bond | Probing DNA-binding proteins, diagnostics |
| Solid Support (Beads) | Carbodiimide Coupling | Amide Bond | Affinity purification of target proteins |
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Routes
The synthesis of [(4-Chloro-benzyl)-ethyl-amino]-acetic acid and its analogs is a crucial first step for any further investigation. While traditional methods for synthesizing N-substituted glycine (B1666218) derivatives are established, future research should focus on the development of more efficient, scalable, and sustainable synthetic strategies.
One promising avenue is the adoption of green chemistry principles . Recent advancements have demonstrated the direct N-alkylation of unprotected amino acids using alcohols as alkylating agents, catalyzed by transition metals like ruthenium or iron. acs.orgnih.govresearchgate.net This approach generates water as the only byproduct, offering a significant environmental advantage over conventional methods that often rely on hazardous reagents and produce substantial waste. acs.org Exploring the feasibility of a one-pot synthesis of this compound from glycine, 4-chlorobenzyl alcohol, and ethanol (B145695) using such catalytic systems would be a valuable endeavor.
Furthermore, the solid-phase synthesis methodology, widely used for the creation of peptoid oligomers, could be adapted and optimized for the efficient production of this compound and a library of its derivatives. nih.gov Investigating novel resins, linkers, and coupling reagents could lead to higher yields and purity, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.
A comparative analysis of different synthetic approaches is warranted to identify the most suitable method for large-scale production, a critical consideration for any potential commercial applications. The table below summarizes potential synthetic strategies for future exploration.
| Synthetic Strategy | Potential Advantages | Key Research Questions |
| Catalytic N-alkylation with Alcohols | Environmentally friendly (water as byproduct), use of readily available starting materials. acs.orgnih.gov | Identification of optimal catalyst (e.g., iron-based for sustainability), reaction conditions for high selectivity and yield, and retention of stereochemistry if applicable. |
| Optimized Solid-Phase Synthesis | High-throughput synthesis of derivatives, simplified purification. nih.gov | Development of robust and high-loading resins, efficient cleavage conditions for the specific compound, and automation for library generation. |
| Flow Chemistry | Improved reaction control, enhanced safety, potential for seamless scale-up. | Design of a continuous flow reactor setup, optimization of reaction parameters (temperature, pressure, flow rate), and integration with in-line purification techniques. |
Deeper Mechanistic Insights into Molecular Interactions
A fundamental understanding of how this compound interacts with biological macromolecules is essential to unlocking its potential. Future research should aim to provide detailed mechanistic insights at the molecular level.
Conformational analysis is a critical starting point. The flexibility of the N-substituted glycine backbone can lead to a variety of conformations, which in turn dictates its binding properties. nih.gov Computational modeling, including molecular dynamics simulations and quantum mechanics calculations, can predict the preferred conformations of this compound in different solvent environments and upon binding to a target. These theoretical studies can elucidate the influence of the 4-chloro-benzyl and ethyl groups on the molecule's shape and electronic distribution.
These computational predictions should be validated by experimental techniques. Biophysical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) can provide high-resolution structural information and shed light on its interactions with model proteins or nucleic acids. nih.gov For instance, studies on N-substituted glycine derivatives have shown their potential to interact with DNA through groove binding and hydrophobic interactions. nih.gov Investigating whether this compound exhibits similar behavior and how the chloro-substituent influences these interactions would be a key area of research.
Furthermore, understanding the thermodynamics and kinetics of binding to potential biological targets will be crucial. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity, enthalpy, and entropy, providing a complete picture of the molecular recognition process.
Potential for Development as a Chemical Tool
The unique structural features of this compound make it a candidate for development as a chemical tool to probe biological systems.
A significant area of opportunity lies in the creation of molecular probes . By incorporating fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, this compound could be transformed into a tool for imaging, identifying, and validating biological targets. mdpi.comnih.gov The 4-chlorobenzyl group, in particular, could serve as a handle for further chemical modification or as a distinguishing feature for specific interactions. The development of small-molecule fluorescent probes is a rapidly growing field with applications in monitoring cellular processes and in diagnostics. mdpi.comkoreascience.kr
Moreover, given that N-substituted glycine derivatives can mimic peptide structures and are resistant to proteolytic degradation, this compound could serve as a scaffold for designing inhibitors of protein-protein interactions (PPIs) . Many disease pathways are driven by aberrant PPIs, which are often challenging to target with traditional small molecules. The modular nature of peptoid synthesis would allow for the creation of a library of analogs based on the this compound core to screen for inhibitory activity against specific PPIs.
The table below outlines potential applications of this compound as a chemical tool.
| Application as a Chemical Tool | Rationale | Future Research Steps |
| Fluorescent Probe | Potential for cellular uptake and specific interactions. | Synthesis of fluorescently labeled analogs, cellular imaging studies to determine localization, and identification of binding partners using techniques like affinity purification-mass spectrometry. mdpi.comnih.gov |
| PPI Inhibitor Scaffold | Peptoid backbone can mimic secondary protein structures; proteolytic resistance. | Identification of a relevant PPI target, computational docking studies, synthesis and screening of a focused library of derivatives, and validation of hits in biochemical and cell-based assays. |
| Fragment for Fragment-Based Drug Discovery | Small, simple structure with potential for specific interactions. | Screening against a panel of disease-relevant proteins to identify initial hits, followed by structure-guided elaboration of the fragment to develop more potent leads. |
Challenges and Opportunities in Related Academic Research Fields
The broader field of N-substituted glycine and peptoid research faces several challenges that are also relevant to the study of this compound. A primary challenge is the control of conformation . The inherent flexibility of the peptoid backbone makes the rational design of molecules with specific three-dimensional structures difficult. nih.gov Overcoming this challenge will require a synergistic approach combining computational design and experimental validation.
Another significant hurdle is the scalability of synthesis . While solid-phase synthesis is excellent for laboratory-scale library generation, large-scale production of a single compound can be costly and inefficient. gappeptides.compharmaceuticalonline.comnih.gov Developing cost-effective and scalable synthetic routes is crucial for the translation of any promising research findings into practical applications. gappeptides.compharmaceuticalonline.com
Despite these challenges, there are immense opportunities. The proteolytic stability of N-substituted glycines makes them highly attractive as potential therapeutic agents compared to their peptide counterparts. Their modular synthesis allows for the rapid exploration of chemical space and the fine-tuning of properties such as solubility, cell permeability, and target affinity. nih.gov
Furthermore, the field is ripe for the discovery of novel biological activities. High-throughput screening of libraries of N-substituted glycine derivatives, including analogs of this compound, against a wide range of biological targets could uncover unexpected and valuable therapeutic leads.
Collaborative Research Avenues with Allied Disciplines
To fully realize the potential of this compound, a multidisciplinary and collaborative research approach is essential. The complex nature of drug discovery and chemical tool development necessitates the integration of expertise from various fields. oncodesign-services.comslideshare.net
Synthetic chemists are needed to develop novel and efficient synthetic routes, as well as to create libraries of analogs for SAR studies. Computational chemists can provide valuable insights into the conformational preferences and potential binding modes of the molecule, guiding the design of new derivatives.
Collaboration with biologists and biochemists is crucial for identifying relevant biological targets and for conducting in vitro and in vivo experiments to evaluate the activity and mechanism of action of the compound. oncodesign-services.comPharmacologists and toxicologists will be essential for assessing the drug-like properties of any promising leads, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
Finally, partnerships with materials scientists could lead to the development of novel biomaterials. The self-assembly properties of some peptoids suggest that this compound or its oligomers could be explored for applications in areas such as drug delivery, tissue engineering, and biosensors.
The successful translation of basic research on this compound into tangible applications will undoubtedly depend on the formation of strong, interdisciplinary research teams.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(4-Chloro-benzyl)-ethyl-amino]-acetic acid, and how can intermediates be validated?
- Methodological Answer : A common approach involves alkylation of 4-chlorobenzyl chloride with ethylamine, followed by acetylation using chloroacetic acid derivatives. Key intermediates (e.g., 4-chlorobenzyl ethylamine) should be validated via -NMR and LC-MS to confirm purity and structural integrity. Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:3) can monitor reaction progress .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N) at -20°C. Related chlorinated benzoic acid derivatives degrade via hydrolysis; thus, moisture-free conditions are critical. Periodic FT-IR analysis (e.g., carbonyl peak at ~1700 cm) can detect decomposition .
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Key properties include pKa (~3.5 for the carboxylic acid group, estimated via analogy to chloroacetic acid derivatives), logP (~1.8 predicted via computational modeling), and solubility (e.g., 25 mg/mL in DMSO). NIST Standard Reference Database 69 provides validated spectral data for structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting ionization state) or impurities in synthesized batches. Conduct parallel experiments using standardized protocols (e.g., fixed buffer pH 7.4, purity ≥95% by HPLC). Cross-validate bioactivity with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
Q. What advanced analytical techniques optimize characterization of this compound in complex matrices?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) with ESI+ ionization confirms molecular mass (expected [M+H] = 242.05 Da). For quantification in biological samples, UPLC coupled with a QTOF detector achieves limits of detection (LOD) <10 ng/mL. Solid-phase extraction (C18 columns) improves recovery rates from plasma .
Q. What strategies mitigate off-target effects in pharmacological studies of this compound?
- Methodological Answer : Perform competitive binding assays against structurally similar targets (e.g., benzylamine oxidases) to assess selectivity. Molecular docking (using AutoDock Vina) predicts interaction sites, while site-directed mutagenesis validates binding residues. Dose-response curves (IC vs. EC) differentiate primary vs. secondary effects .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments for this compound in cell culture?
- Methodological Answer : Use a logarithmic concentration range (1 nM–100 µM) with triplicate wells. Normalize data to vehicle controls (e.g., 0.1% DMSO) and include a positive control (e.g., known agonist/antagonist). Nonlinear regression (Hill equation) calculates EC and Hill coefficients. Account for cytotoxicity via parallel MTT assays .
Q. What statistical approaches address variability in metabolic stability studies of this compound?
- Methodological Answer : Use mixed-effects models to account for inter-subject variability in microsomal assays (e.g., human liver microsomes). Bootstrap resampling (n=1000 iterations) estimates confidence intervals for half-life (t) and intrinsic clearance (CL). Outliers are identified via Grubbs’ test (α=0.05) .
Safety & Environmental Considerations
Q. What are the key hazards associated with handling this compound?
- Methodological Answer : The compound is a skin irritant (GHS Category 2) and may release toxic HCl fumes if heated. Use fume hoods for synthesis and PPE (nitrile gloves, goggles). Waste must be neutralized with 10% NaHCO before disposal. Environmental hazard data (e.g., EC for aquatic organisms) should be obtained via OECD 201/202 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
